molecular formula C18H18N6O6 B14775961 Thalidomide-O-acetamido-C3-azide

Thalidomide-O-acetamido-C3-azide

Cat. No.: B14775961
M. Wt: 414.4 g/mol
InChI Key: AADYSSZOLKELMP-UHFFFAOYSA-N
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Description

Thalidomide-O-acetamido-C3-azide: is a chemical compound that is a modification of the cereblon inhibitor thalidomide. This compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thalidomide-O-acetamido-C3-azide is synthesized through a series of chemical reactions starting from thalidomideThis is typically achieved through click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and development .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-acetamido-C3-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

Molecular Formula

C18H18N6O6

Molecular Weight

414.4 g/mol

IUPAC Name

N-(3-azidopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

InChI

InChI=1S/C18H18N6O6/c19-23-21-8-2-7-20-14(26)9-30-12-4-1-3-10-15(12)18(29)24(17(10)28)11-5-6-13(25)22-16(11)27/h1,3-4,11H,2,5-9H2,(H,20,26)(H,22,25,27)

InChI Key

AADYSSZOLKELMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN=[N+]=[N-]

Origin of Product

United States

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